3-Chloro-4-isopropoxybenzenesulfonyl chloride
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Overview
Description
3-Chloro-4-isopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C₉H₁₀Cl₂O₃S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a sulfonyl chloride group attached to a benzene ring. It is primarily used in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-isopropoxybenzenesulfonyl chloride typically involves the chlorination of 4-isopropoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-chloro-4-isopropoxybenzenesulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: The reaction is performed in an aqueous medium, often under acidic or basic conditions.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution with amines.
Sulfonic acids: Formed through hydrolysis.
Sulfonamide: Formed through reduction.
Scientific Research Applications
3-Chloro-4-isopropoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-isopropoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
4-Isopropoxybenzenesulfonyl chloride: Lacks the chloro group, resulting in different reactivity and applications.
3-Chloro-4-methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an isopropoxy group, leading to variations in steric and electronic properties.
Uniqueness
3-Chloro-4-isopropoxybenzenesulfonyl chloride is unique due to the presence of both chloro and isopropoxy groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
IUPAC Name |
3-chloro-4-propan-2-yloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSEDNQCICOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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